molecular formula C17H21N3O2 B2779444 benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 2034609-62-4

benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B2779444
CAS No.: 2034609-62-4
M. Wt: 299.374
InChI Key: LBMSCCKKJMACMB-UHFFFAOYSA-N
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Description

Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazole-containing molecules, such as:

Uniqueness

What sets benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate apart is its unique combination of the piperidine ring, benzyl group, and pyrazole moiety. This structural arrangement imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

benzyl 4-(1-methylpyrazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-10-9-16(18-19)15-7-11-20(12-8-15)17(21)22-13-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMSCCKKJMACMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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